molecular formula C13H7NO B13737572 Furo[2,3,4,5-lmn]phenanthridine CAS No. 203-68-9

Furo[2,3,4,5-lmn]phenanthridine

Cat. No.: B13737572
CAS No.: 203-68-9
M. Wt: 193.20 g/mol
InChI Key: FFZONLNBFDWYGM-UHFFFAOYSA-N
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Description

Furo[2,3,4,5-lmn]phenanthridine is a heterocyclic compound that features a fused ring system incorporating both furan and phenanthridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3,4,5-lmn]phenanthridine typically involves cyclization reactions. One common method is the photochemically-mediated cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which yields phenanthridines . Another approach involves the use of 2-isocyanobiaryls in metal-free cyclization reactions, which can be catalyzed by various organic compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3,4,5-lmn]phenanthridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound-oxide, while reduction could produce a fully hydrogenated derivative.

Scientific Research Applications

Furo[2,3,4,5-lmn]phenanthridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of furo[2,3,4,5-lmn]phenanthridine in biological systems often involves intercalation into DNA, disrupting the replication process and leading to cell death. This compound can also interact with specific proteins, such as penicillin-binding proteins in bacteria, altering cell wall synthesis and increasing cell permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3,4,5-lmn]phenanthridine is unique due to the presence of the furan ring, which imparts different electronic properties compared to its nitrogen-containing analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and certain medicinal applications.

Properties

CAS No.

203-68-9

Molecular Formula

C13H7NO

Molecular Weight

193.20 g/mol

IUPAC Name

15-oxa-6-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5,7,9,11,13-heptaene

InChI

InChI=1S/C13H7NO/c1-3-8-7-14-9-4-2-6-11-13(9)12(8)10(5-1)15-11/h1-7H

InChI Key

FFZONLNBFDWYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C3C=CC=C4C3=C2C(=C1)O4

Origin of Product

United States

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